4-Chloro-2-pyrrolidinobenzoic acid
Overview
Description
4-Chloro-2-pyrrolidinobenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the fourth position and a pyrrolidine ring at the second position of the benzoic acid structure. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-pyrrolidinobenzoic acid typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups, such as the chlorine atom, which activates the aromatic ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and high temperatures to promote the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-pyrrolidinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide, often at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoic acids, depending on the nucleophile introduced.
Scientific Research Applications
4-Chloro-2-pyrrolidinobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its therapeutic potential in various medical applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pyrrolidinobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the pyrrolidine ring can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through nucleophilic aromatic substitution reactions, where it interacts with nucleophiles in biological systems .
Comparison with Similar Compounds
4-Chloro-2-propylbenzenesulfonic acid: Similar in structure but with a propyl group instead of a pyrrolidine ring.
4-Chloro-1-methylbenzene: Lacks the pyrrolidine ring, making it less complex.
Uniqueness: 4-Chloro-2-pyrrolidinobenzoic acid is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWBQCGTBCBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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